molecular formula C18H22N4O3S B2807797 N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 923244-69-3

N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2807797
CAS RN: 923244-69-3
M. Wt: 374.46
InChI Key: RUWULKUJPJHKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((tetrahydrofuran-2-yl)methyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as THF-Tol-UTA, and it has been synthesized using various methods.

Mechanism of Action

THF-Tol-UTA is believed to exert its biological effects through the inhibition of certain enzymes. Specifically, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects.
Biochemical and Physiological Effects
THF-Tol-UTA has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase, it has been shown to have antioxidant properties and has been shown to protect against oxidative stress. THF-Tol-UTA has also been shown to have anti-inflammatory effects and has been shown to reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

THF-Tol-UTA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized using various methods. It also has a high binding affinity for copper ions, which makes it a useful tool for the detection of copper ions in biological samples. However, one limitation of THF-Tol-UTA is that it has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on THF-Tol-UTA. One area of research could focus on the development of THF-Tol-UTA as a therapeutic agent for the treatment of various diseases. Another area of research could focus on the development of new fluorescent probes based on the structure of THF-Tol-UTA for the detection of other metal ions. Additionally, further studies are needed to understand the potential toxicity and side effects of THF-Tol-UTA in vivo.
Conclusion
In conclusion, THF-Tol-UTA is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of THF-Tol-UTA in various fields of scientific research.

Synthesis Methods

The synthesis of THF-Tol-UTA has been achieved using various methods. One of the most common methods involves the reaction of 2-aminothiazole with p-tolyl isocyanate in the presence of a base to form the intermediate compound, which is then reacted with N-(tetrahydrofuran-2-yl) methyl-2-bromoacetamide to form THF-Tol-UTA. Other methods involve the use of different starting materials and reaction conditions to achieve the desired product.

Scientific Research Applications

THF-Tol-UTA has shown potential applications in various fields of scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for the detection of copper ions in biological samples. THF-Tol-UTA has also been shown to have potential applications in the field of medicinal chemistry as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-12-4-6-13(7-5-12)20-17(24)22-18-21-14(11-26-18)9-16(23)19-10-15-3-2-8-25-15/h4-7,11,15H,2-3,8-10H2,1H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWULKUJPJHKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.